molecular formula C13H9NO2 B3349109 2-Hydroxy-9H-carbazole-3-carbaldehyde CAS No. 20323-67-5

2-Hydroxy-9H-carbazole-3-carbaldehyde

Cat. No.: B3349109
CAS No.: 20323-67-5
M. Wt: 211.22 g/mol
InChI Key: NEAHWGSQUXSRNW-UHFFFAOYSA-N
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Description

2-Hydroxy-9H-carbazole-3-carbaldehyde (CAS 20323-67-5), also known as Mukonal, is a naturally occurring carbazole alkaloid found in Rutaceous plants, serving as a privileged scaffold in medicinal chemistry and drug discovery . This compound, with a molecular formula of C13H9NO2 and a molecular weight of 211.22 g/mol, is a solid with a melting point of 238 °C . It functions as a key precursor for the synthesis of bioactive N-alkyl-pyrido[4,3-c]carbazole derivatives, which are structurally related to the antitumor alkaloid Ellipticine . These synthetics have demonstrated exceptional anti-HIV activity in H9 lymphocytes; notably, one derivative exhibited an EC50 value of 0.0054 µg/mL and a high therapeutic index (TI) of 503, showcasing potency greater than Zidovudine (AZT) . The mechanism of action for these advanced derivatives involves inhibition of the HIV replication cycle, although they do not primarily target reverse transcriptase . Beyond its pivotal role in antiviral research, the carbazole core is widely investigated for its diverse pharmacological potential, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities . As a building block, this compound offers researchers a versatile intermediate for exploring new chemical entities and optimizing efficacy and selectivity for various therapeutic targets . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-hydroxy-9H-carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13(8)16/h1-7,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHWGSQUXSRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mukonal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20323-67-5
Record name Mukonal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20323-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mukonal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 °C
Record name Mukonal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of carbazole derivatives. One common method includes the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of an acid catalyst such as glacial acetic acid and concentrated hydrochloric acid . This reaction forms the carbazole core, which can then be further functionalized to introduce the hydroxyl and aldehyde groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Hydroxy-9H-carbazole-3-carboxylic acid.

    Reduction: 2-Hydroxy-9H-carbazole-3-methanol.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-9H-carbazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form hydrogen bonds and interact with enzymes or receptors. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of carbazole derivatives are heavily influenced by substituents at positions 2, 3, 6, and 7. Below is a comparative analysis of mukonal and related compounds:

Table 1: Key Carbazole Derivatives and Their Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (if reported) Reference
2-Hydroxy-9H-carbazole-3-carbaldehyde -OH (C2), -CHO (C3) Not reported IR: 3309 cm⁻¹ (NH), 1657 cm⁻¹ (C=O) Anti-HIV (EC50: 0.0054 µg/mL, TI: 503)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) -CH3 (C1, C4), -NO2 (C3), -F/-OCH3 (C6) 240 IR: 1578 cm⁻¹ (NO2); NMR: δ 3.80 (OCH3) Not reported
9-Ethyl-9H-carbazole-3-carbaldehyde -CH2CH3 (N9), -CHO (C3) 167 NMR: δ 1.67 (3CH3); MS: m/z 372 (M⁺) Luminescent material
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde -CH2C6H5 (N9), -CHO (C3, C6) Not reported InChIKey: RWRCQTCBSIFRRZ Potential fluorescence applications
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde -Cl (C4), -CH3 (N9), -CHO (C3) Not reported Synonym: 74251-92-6 Not reported

Structural and Functional Differences

  • Aldehyde vs. Nitro Groups : The aldehyde at C3 in mukonal allows nucleophilic additions, while nitro groups (e.g., in compound 7b) enhance electron-withdrawing effects, altering reactivity .
  • N9 Substitution : Alkyl/aryl groups at N9 (e.g., ethyl, benzyl) improve thermal stability and solubility, critical for pharmaceutical and material science applications .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-hydroxy-9H-carbazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : A modified procedure involves reacting aldehyde precursors with pyridine HCl under microwave irradiation (10 min), followed by silica gel column chromatography (3% ethyl acetate in hexanes). This method achieves ~63% yield, with purity confirmed by melting point (165–167°C) and IR spectroscopy (e.g., O–H stretch at 3357 cm⁻¹) .
  • Catalytic Optimization : Copper catalysts, as demonstrated in analogous carbazole syntheses, can enhance regioselectivity. For example, copper(I) iodide in DMF under inert atmospheres improves electrophilic substitution at the carbazole C3 position.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsPurity Validation
Microwave-assisted63Pyridine HCl, 10 minIR, m.p., column chromatography
Thermal condensation45–50Prolonged heating (6–8 hr)TLC, NMR

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve ambiguities in substituent positions (e.g., aldehyde vs. hydroxyl group orientation) using SHELX software. For carbazole derivatives, SHELXL refines structures with R-factors <0.05, ensuring atomic precision .
  • Spectroscopic Cross-Validation :
    • IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3300–3500 cm⁻¹) functionalities.
    • ¹H NMR : Look for deshielded aldehyde protons (~9.8–10.2 ppm) and aromatic coupling patterns indicative of carbazole substitution .

Advanced Research Questions

Q. Q3. What computational tools are recommended for predicting hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • Mercury CSD 2.0 : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds) using preloaded Cambridge Structural Database (CSD) entries. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) identifies recurring packing patterns .
  • Density Functional Theory (DFT) : Optimize hydrogen-bond geometries at the B3LYP/6-31G(d) level to predict stabilization energies. Compare with experimental SC-XRD data to resolve discrepancies in bond lengths (>0.05 Å deviations) .

Q. Q4. How can researchers resolve contradictions in reported reactivity data for carbazole-3-carbaldehyde derivatives?

Methodological Answer:

  • Controlled Reactivity Studies : Systematically vary substituents (e.g., halogenation at C9) to assess electronic effects on aldehyde reactivity. For example, bromine at C9 enhances electrophilicity in Suzuki-Miyaura couplings, while methyl groups reduce it .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates. For instance, transient enol intermediates in Knoevenagel condensations may explain divergent product distributions under acidic vs. basic conditions .

Q. Table 2: Reactivity Contradictions and Resolutions

Observed ContradictionProposed ResolutionKey Evidence Source
Variable Suzuki coupling yieldsSteric effects from C9 substituents dominate
Inconsistent oxidation stabilityTrace metal impurities alter redox pathways

Q. Q5. What strategies are effective for analyzing non-covalent interactions in this compound co-crystals?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., O–H···N vs. π–π stacking) using CrystalExplorer. For carbazoles, >15% contribution from O–H···O interactions typically indicates strong hydrogen-bond-driven crystallization .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with interaction strength. Co-crystals with carboxylic acids show delayed mass loss due to robust hydrogen-bond networks .

Q. Q6. How can researchers address challenges in characterizing metastable polymorphs of this compound?

Methodological Answer:

  • Variable-Temperature XRD : Capture phase transitions (e.g., monoclinic → orthorhombic) by cooling crystals to 100 K. SHELXL refinement with TWINABS corrects for twinning artifacts .
  • Dynamic NMR : Monitor conformational flexibility (e.g., aldehyde rotation barriers) in solution. Line-shape analysis at 500 MHz resolves energy barriers >50 kJ/mol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-9H-carbazole-3-carbaldehyde
Reactant of Route 2
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2-Hydroxy-9H-carbazole-3-carbaldehyde

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